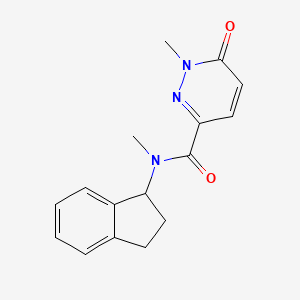
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, commonly known as DPI, is a chemical compound that has been extensively studied in the scientific community for its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
DPI has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DPI has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, which is often overexpressed in cancer cells. In neurobiology, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in synaptic plasticity and memory formation. In immunology, DPI has been shown to inhibit the activation of T cells and prevent the production of inflammatory cytokines.
作用機序
DPI exerts its effects by inhibiting the activity of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, an enzyme that plays a crucial role in many cellular processes. N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide and prevents its activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DPI inhibits cell growth and induces apoptosis. In neurons, DPI has been shown to enhance long-term potentiation, a process that is important for learning and memory. In T cells, DPI inhibits the production of inflammatory cytokines and prevents their activation.
実験室実験の利点と制限
One of the main advantages of DPI is its potency and specificity as a N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitor. This makes it a useful tool for studying the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in various cellular processes. However, DPI has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, it has been shown to have some off-target effects, which can complicate its use in certain experiments.
将来の方向性
There are many potential future directions for research on DPI. One area of interest is the development of more potent and specific N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors that can be used in clinical settings. Additionally, DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors may have potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Further research is needed to fully understand the potential of DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors in these areas.
合成法
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with 6-oxo-1,4-dihydropyridazine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DPI. This synthesis method has been optimized and is now widely used in laboratories.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(14-9-7-11-5-3-4-6-12(11)14)16(21)13-8-10-15(20)19(2)17-13/h3-6,8,10,14H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQETPGPYNUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

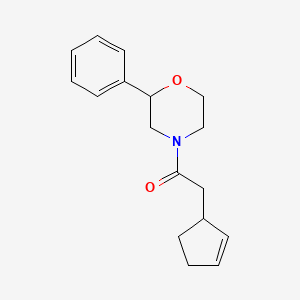
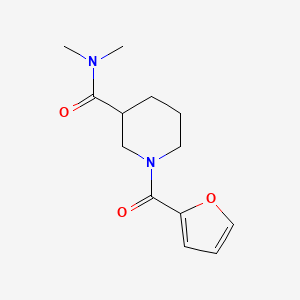

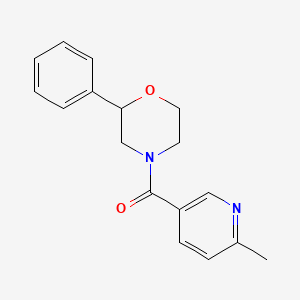
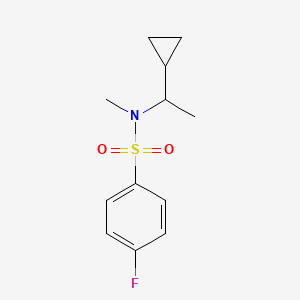

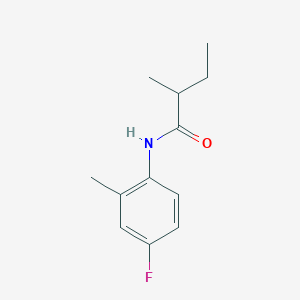
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
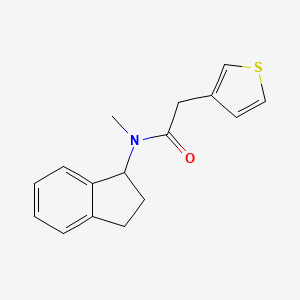
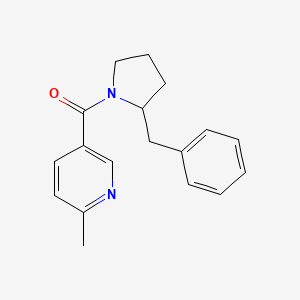
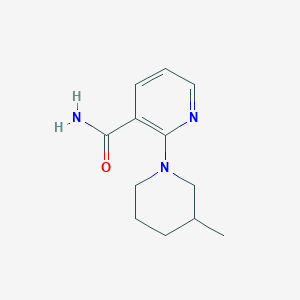
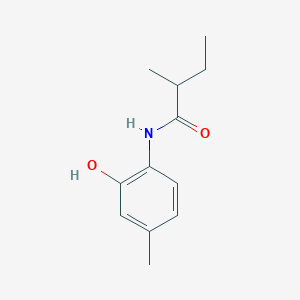
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)